12-chloro-3-(2-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-chloro-3-(2-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
The synthesis of 12-chloro-3-(2-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the chloro and methoxybenzyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
12-chloro-3-(2-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties for industrial applications
Mechanism of Action
The mechanism of action of 12-chloro-3-(2-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological processes affected by the compound. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other heterocyclic compounds with chloro and methoxybenzyl groups, such as 2-chloro-3-((4-methoxybenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one . The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical and biological properties .
Properties
Molecular Formula |
C23H22ClNO4 |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
12-chloro-3-[(2-methoxyphenyl)methyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C23H22ClNO4/c1-27-20-9-5-2-6-14(20)11-25-12-18-21-17(10-19(24)22(18)28-13-25)15-7-3-4-8-16(15)23(26)29-21/h2,5-6,9-10H,3-4,7-8,11-13H2,1H3 |
InChI Key |
WQSDPCMVSOZWOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CC3=C4C(=CC(=C3OC2)Cl)C5=C(CCCC5)C(=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.